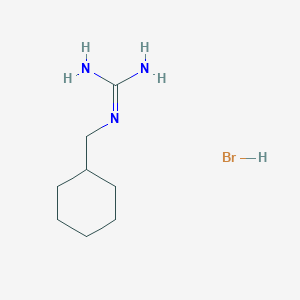

N-(cyclohexylmethyl)guanidine hydrobromide

CAS No.: 2060008-70-8

Cat. No.: VC2611393

Molecular Formula: C8H18BrN3

Molecular Weight: 236.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060008-70-8 |

|---|---|

| Molecular Formula | C8H18BrN3 |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | 2-(cyclohexylmethyl)guanidine;hydrobromide |

| Standard InChI | InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |

| Standard InChI Key | GNLWPKAGQAZYTR-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CN=C(N)N.Br |

| Canonical SMILES | C1CCC(CC1)CN=C(N)N.Br |

Introduction

Chemical Structure and Properties

N-(cyclohexylmethyl)guanidine hydrobromide possesses a structure characterized by a guanidine group attached to a cyclohexylmethyl substituent, with hydrobromic acid forming the salt. The guanidine functionality consists of a central carbon atom bonded to three nitrogen atoms, creating a strong basic center due to resonance stabilization of the protonated form. The cyclohexylmethyl group contributes significant hydrophobicity to the molecule, influencing its solubility and membrane permeability characteristics.

Physical and Chemical Characteristics

The compound is defined by several key properties that contribute to its chemical behavior and potential applications. These properties are summarized in the following table:

Table 1: Key Properties of N-(cyclohexylmethyl)guanidine hydrobromide

| Property | Value |

|---|---|

| IUPAC Name | 2-(cyclohexylmethyl)guanidine;hydrobromide |

| CAS Number | 2060008-70-8 |

| Molecular Formula | C8H18BrN3 |

| Molecular Weight | 236.15 g/mol |

| InChI | InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |

| InChI Key | GNLWPKAGQAZYTR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CN=C(N)N.Br |

The hydrobromide salt formation significantly influences the compound's solubility profile, enhancing its water solubility compared to the free base while maintaining suitable lipophilicity due to the cyclohexylmethyl group. This balanced solubility profile makes it particularly interesting for pharmaceutical research and development.

Synthesis and Preparation Methods

The synthesis of N-(cyclohexylmethyl)guanidine hydrobromide typically follows a multi-step process starting with cyclohexylmethylamine as the primary reagent.

Synthetic Routes

The most common synthetic pathway involves the reaction of cyclohexylmethylamine with cyanamide under controlled conditions, followed by salt formation with hydrobromic acid. The reaction sequence can be outlined as follows:

-

Reaction of cyclohexylmethylamine with cyanamide to form the guanidine base structure

-

Addition of hydrobromic acid to produce the hydrobromide salt

This synthetic route shares similarities with other guanidine derivative syntheses, such as that of N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine (DCNDG), where careful control of reaction stoichiometry and water exclusion are critical factors for achieving high yield and purity .

Critical Reaction Parameters

Several key factors influence the successful synthesis of N-(cyclohexylmethyl)guanidine hydrobromide:

Table 2: Critical Parameters for N-(cyclohexylmethyl)guanidine hydrobromide Synthesis

| Parameter | Importance |

|---|---|

| Stoichiometry | Exact 1:1 ratio between amine and cyanamide prevents excess unreacted starting materials |

| Water exclusion | Prevents side reactions and formation of unwanted urea derivatives |

| Temperature control | Optimizes reaction rate while minimizing degradation |

| Purification | Recrystallization from appropriate solvents ensures high purity |

Drawing from similar synthesis procedures, the use of anhydrous solvents and moisture-free conditions is particularly important, as water can rapidly react with intermediates to form unwanted byproducts .

Chemical Reactions Analysis

N-(cyclohexylmethyl)guanidine hydrobromide can participate in various chemical reactions, primarily due to the reactivity of the guanidine group and its salt form.

Acid-Base Reactions

As a salt containing the highly basic guanidinium cation, this compound readily participates in acid-base chemistry. Under strongly basic conditions, deprotonation can occur to regenerate the free guanidine base. This property is relevant to its biological activity, as the compound's protonation state significantly affects its interaction with biological targets.

Oxidation and Reduction

The compound can undergo oxidation reactions with various oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target specific functional groups within the molecule, potentially yielding oxidized derivatives with altered properties.

Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can produce modified structures, often targeting the guanidine group to form simpler amine derivatives.

Substitution Reactions

The guanidine group in N-(cyclohexylmethyl)guanidine hydrobromide can participate in substitution reactions, particularly with electrophiles. These reactions can modify the structure of the guanidine moiety, creating derivatives with potentially enhanced or altered biological activities.

Biological Activities and Mechanisms

The biological profile of N-(cyclohexylmethyl)guanidine hydrobromide encompasses several activities that make it relevant for pharmacological research.

Enzyme Inhibition Properties

N-(cyclohexylmethyl)guanidine hydrobromide demonstrates enzyme inhibitory effects by binding to active sites of various enzymes. This activity is particularly notable for enzymes involved in ion transport and pH regulation, such as the Na+/H+ exchanger. By inhibiting these enzymes, the compound can potentially disrupt normal cellular functions and biochemical pathways.

Central Nervous System Effects

Research on similar guanidine derivatives suggests that N-(cyclohexylmethyl)guanidine hydrobromide may exhibit effects on the central nervous system. Specifically, it may modulate glutamate receptor activity, which is crucial for conditions where excessive neuronal excitation is involved, such as epilepsy and neurodegenerative diseases.

Anti-inflammatory Activity

The compound demonstrates potential anti-inflammatory properties, similar to other guanidine derivatives. This activity may involve interaction with specific receptors or inhibition of inflammatory signaling pathways.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Binding to enzyme active sites | Metabolic disorder treatments |

| CNS Activity | Modulation of glutamate receptors | Neurological disorder therapies |

| Anti-inflammatory | Inhibition of inflammatory pathways | Anti-inflammatory medications |

Mechanism of Action

The primary mechanism of action for N-(cyclohexylmethyl)guanidine hydrobromide involves its ability to form bidentate hydrogen bonds with molecular targets, particularly those containing phosphate groups. This interaction is similar to that observed with other guanidinium compounds that form complexes with phospholipid head groups on cell membranes .

The bidentate hydrogen bonding between the guanidinium group and phosphate-containing biomolecules facilitates complex formation that can:

-

Promote polymer-membrane interactions

-

Enhance cell-penetrating capabilities

This mechanism explains many of the compound's biological effects and provides insight into its potential therapeutic applications.

Research Applications

N-(cyclohexylmethyl)guanidine hydrobromide has several applications in scientific research across multiple disciplines.

Chemistry Applications

In the field of chemistry, this compound serves as a valuable reagent in organic synthesis and catalysis. Its guanidine functionality makes it useful for reactions requiring a basic catalyst or a specific guanidine-based intermediate.

Biological Research

For biological investigations, N-(cyclohexylmethyl)guanidine hydrobromide provides a useful tool for studying:

-

Enzyme inhibition mechanisms

-

Cell membrane interactions

-

Ion transport processes

-

Cellular signaling pathways

Comparison with Similar Compounds

To better understand the unique properties of N-(cyclohexylmethyl)guanidine hydrobromide, it is valuable to compare it with related structures.

Salt Form Comparisons

Different salt forms of N-(cyclohexylmethyl)guanidine exhibit varying physicochemical properties that influence their applications.

Table 4: Comparison of N-(cyclohexylmethyl)guanidine Salt Forms

| Salt Form | Solubility Characteristics | Stability Profile | Primary Applications |

|---|---|---|---|

| Hydrobromide | Moderate water solubility | High stability | Research, pharmaceutical |

| Hydrochloride | Higher water solubility | High stability | Pharmaceutical, biological studies |

| Free Base | Lower water solubility | Lower stability | Organic synthesis |

The hydrobromide salt form provides a balance of stability and solubility that makes it particularly useful for certain research applications.

Structural Analogs

Structural variations in the guanidine scaffold significantly impact biological activity and physicochemical properties.

The related compound N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine (DCNDG) illustrates how structural modifications can enhance stability and functional properties. DCNDG has been identified as a promising candidate for replacing less stable guanidine derivatives in specific industrial processes . Similar structure-activity relationships likely apply to N-(cyclohexylmethyl)guanidine hydrobromide, where modifications to the cyclohexylmethyl group or guanidine moiety could enhance specific properties.

Guanidinium-Based Polymers

Research on guanidinium-functionalized polymers demonstrates the broader potential of guanidinium compounds. These polymers can be synthesized with varying hydrophobicity through organocatalytic ring-opening polymerization and have shown significant anticancer activity against multiple cancer cell lines .

While N-(cyclohexylmethyl)guanidine hydrobromide is a small molecule rather than a polymer, the underlying mechanisms of guanidinium-phosphate interactions likely contribute to its biological effects in a similar manner.

Future Research Directions

Several promising avenues exist for future research on N-(cyclohexylmethyl)guanidine hydrobromide:

Structure-Activity Relationship Studies

Systematic modification of the cyclohexylmethyl group or guanidine moiety could yield derivatives with enhanced properties for specific applications. Such studies would contribute to understanding the structural features that determine biological activity and physicochemical properties.

Therapeutic Development

The diverse biological activities of N-(cyclohexylmethyl)guanidine hydrobromide warrant further investigation for potential therapeutic applications. Specific areas for exploration include:

-

Development of enzyme inhibitors for metabolic disorders

-

Creation of neuroprotective agents for CNS disorders

-

Design of anti-inflammatory compounds

-

Investigation of anticancer properties based on membrane interactions

Novel Formulations and Delivery Systems

Research into formulations that optimize the delivery and efficacy of N-(cyclohexylmethyl)guanidine hydrobromide could enhance its research and therapeutic applications. This might include incorporation into nanoparticles or other advanced delivery systems that leverage its balanced hydrophilic-lipophilic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume